2-Ethynyl-3-fluoropyridine
Overview
Description
2-Ethynyl-3-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It has a molecular weight of 121.11 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed and dry environment at a temperature between 2-8°C .Scientific Research Applications
Medical Imaging and Drug Development
2-Ethynyl-3-fluoropyridine plays a pivotal role in medical imaging, particularly in Positron Emission Tomography (PET). It serves as a precursor for the synthesis of fluorine-18 labeled fluoropyridines, which are crucial for PET imaging. Fluorine-18 is traditionally positioned at the 2- and 6-positions of pyridine rings due to the ease of introduction by nucleophilic aromatic substitution. However, this positioning can be unstable in vivo, potentially limiting the utility of such radiotracers. Pyridyliodonium salts have emerged as a versatile solution, facilitating the incorporation of fluorine-18 into more stable positions (3-fluoro and 5-fluoropyridines), thereby expanding the applicability and effectiveness of PET imaging agents (Carroll, Nairne, & Woodcraft, 2007).
Sensing and Detection
This compound is integral in the design and synthesis of molecular sensors. For instance, it has been used to develop highly sensitive and selective sensors for detecting transition metal ions. These sensors exploit the ethynyl functionality within their structure, enabling the detection of ions such as Fe3+, Cu2+, and Ni2+ through metal coordination. The unique properties of these sensors, including their fluorescence quenching behavior upon ion binding, underscore the utility of this compound in creating sophisticated detection systems (Ghosh, Chakrabarty, & Mukherjee, 2009).
Organic Synthesis and Chemical Modifications
In organic chemistry, this compound serves as a key building block for the synthesis of complex molecules. It facilitates the creation of diverse heterocyclic compounds through controlled reactions, highlighting its versatility in chemical synthesis. For example, it has been employed in the transition metal-free synthesis of heterocycles decorated with bis[(trifluoromethyl)sulfonyl]ethyl groups. This methodology allows for the introduction of functional groups into heterocycles in a mild and controllable manner, showcasing the compound's utility in the development of novel organic synthesis strategies (Almendros, Yanai, Hoshikawa, Aragoncillo, Lázaro‐Milla, Toledano-Pinedo, Matsumoto, & Alcaide, 2018).
Bioorthogonal Chemistry
This compound finds application in bioorthogonal chemistry, where it is used to tag biomolecules without interfering with their biological functions. This application is crucial for studying biological processes in real time. For instance, it has been utilized in the development of new tools for fluorescence imaging, enabling the visualization of DNA replication and other cellular processes. Such tools are based on click chemistry reactions, which require functional groups that can participate in bioorthogonal reactions without affecting cell viability or function (Neef & Luedtke, 2011).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral . It has several hazard statements including H301, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are used.
Mode of Action
The mode of action of fluoropyridines is largely dependent on their specific chemical structure and the biological targets they interact with. Generally, the presence of the fluorine atom in the pyridine ring can alter the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity .
Biochemical Pathways
Fluoropyridines can participate in various biochemical pathways, depending on their specific targets. For instance, some fluoropyridines are used in the synthesis of radiolabeled compounds for cancer radiotherapy .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluoropyridines can vary widely depending on their specific chemical structure. Some general characteristics might include high absorption due to their small size and high stability due to the strength of the carbon-fluorine bond .
Result of Action
The molecular and cellular effects of fluoropyridines can vary widely and are dependent on their specific targets and mode of action. In some cases, they might be used to inhibit specific enzymes or to label certain cells or proteins for imaging purposes .
Action Environment
The action, efficacy, and stability of fluoropyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The strong electron-withdrawing nature of fluorine can enhance the stability of these compounds .
Properties
IUPAC Name |
2-ethynyl-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSIVACSVNZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401685-43-5 | |
Record name | 2-ethynyl-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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